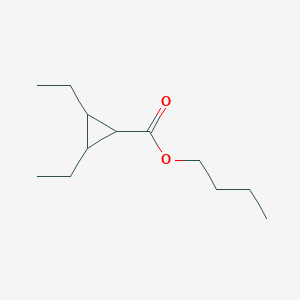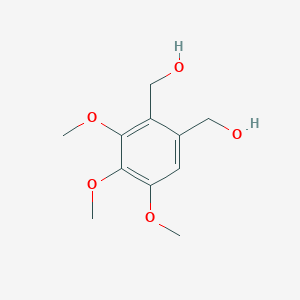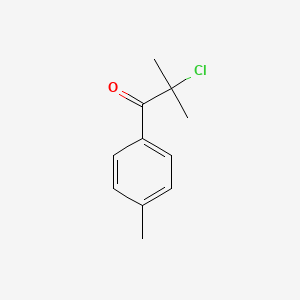
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- is a complex organic compound with the molecular formula C18H26N2. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The unique structure of this compound, featuring a cyclohexane ring bridging two pyrrole units, makes it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the acid-catalyzed condensation reaction of pyrrole or substituted pyrrole with an aldehyde . This reaction is often carried out under mild conditions using catalysts such as iron (III) chloride or copper complexes .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the reaction . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including porphyrins and fluorescent dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-ethyl-: A simpler pyrrole derivative with similar chemical properties.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups at positions 2 and 4.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: A pyrrole derivative with an aldehyde group at position 2.
Uniqueness: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- stands out due to its unique structure, featuring a cyclohexane ring that bridges two pyrrole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61307-75-3 |
|---|---|
Molekularformel |
C18H26N2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-ethyl-2-[4-(1-ethylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C18H26N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h5-8,13-16H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
NLLJHFHDMSXVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)

![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)





